REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]([C:8]1[O:12][N:11]=[C:10]([N:13]=[C:14]=[O:15])[CH:9]=1)([CH3:7])([CH3:6])[CH3:5]>C1C=CC=CC=1>[CH3:1][N:2]([CH3:3])[C:14]([NH:13][C:10]1[CH:9]=[C:8]([C:4]([CH3:7])([CH3:5])[CH3:6])[O:12][N:11]=1)=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the reaction solvent and purification
|
Type
|
CUSTOM
|
Details
|
by chromatography or crystallization
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NC1=NOC(=C1)C(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |